Methyl 6-((tert-butoxycarbonyl)amino)picolinate
Description
Methyl 6-((tert-butoxycarbonyl)amino)picolinate is a heterocyclic organic compound featuring a picolinate backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 6-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) where the Boc group provides temporary amine protection during multi-step reactions. Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-5-6-8(13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZSQHXBWITRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627838 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258497-48-2 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tert-butoxycarbonyl)amino)picolinate typically involves the reaction of methyl 2-aminopyridine-6-carboxylate with di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include the free amine derivative after Boc deprotection and various substituted picolinates depending on the specific reaction conditions.
Scientific Research Applications
Methyl 6-((tert-butoxycarbonyl)amino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)picolinate involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Ethyl 6-((tert-Butoxycarbonyl)amino)picolinate
Key Differences :
- Ester Group : The ethyl ester (C₂H₅) in this analog replaces the methyl ester (CH₃) of the target compound.
- Molecular Weight : The ethyl variant (C₁₃H₁₈N₂O₄) has a molecular weight of 266.29 g/mol compared to the methyl analog’s estimated 252.27 g/mol .
- Synthetic Utility: Ethyl esters generally exhibit higher lipophilicity, which may enhance solubility in non-polar solvents during coupling reactions. This property is advantageous in reactions requiring slow hydrolysis rates.
- Applications : Ethyl esters are often preferred in prodrug design for improved bioavailability due to their slower metabolic cleavage compared to methyl esters.
Synthesis : Similar to the methyl analog, this compound is synthesized via coupling reactions using reagents like HOBt and EDCI in dichloromethane (DCM) under inert conditions .
Methyl 4-Bromo-6-((tert-butoxycarbonyl)amino)picolinate
Key Differences :
- Substituent : A bromine atom at the 4-position introduces steric and electronic effects, altering reactivity.
- Molecular Weight : The brominated derivative (C₁₂H₁₅BrN₂O₄) has a molecular weight of 343.17 g/mol .
- Reactivity : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), facilitating aryl-aryl bond formation. This makes it a valuable intermediate in constructing complex heterocycles.
Synthesis : Bromination likely occurs at an early synthetic stage, requiring reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions .
Methyl 4-(3-((tert-Butoxycarbonyl)amino)propoxy)-6-hydroxymethylpicolinate
Key Differences :
- Substituents: A 3-(Boc-amino)propoxy group at the 4-position and a hydroxymethyl group at the 6-position introduce polarity and hydrogen-bonding capability.
- Applications : The hydroxymethyl group allows for oxidation to carboxylic acids or further esterification, enabling modular synthesis of peptidomimetics or dendrimers .
Data Table: Comparative Properties of Analogs
Biological Activity
Methyl 6-((tert-butoxycarbonyl)amino)picolinate is an organic compound characterized by its molecular formula and a molecular weight of approximately 266.29 g/mol. It features a picolinate moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in biological contexts. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions.
Research indicates that this compound may function as a ligand or substrate in various enzymatic reactions. Its structural properties suggest that it can form stable complexes with enzymes or receptors, making it a candidate for drug discovery and development. The Boc protecting group is particularly advantageous for maintaining the integrity of the amino group during chemical reactions, which is critical for its biological applications.
Enzyme Inhibition
This compound has shown promise in inhibiting specific enzymes, including those involved in cancer progression and metabolic pathways. For instance, compounds with similar structures have been identified as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which plays a role in tumorigenesis . The inhibition of such kinases can be crucial for developing therapies targeting hematopoietic malignancies.
Case Studies and Research Findings
- Antiproliferative Activity : Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds designed to target PI3K/HDAC pathways have shown selective cytotoxicity against cancer cells while sparing normal cells .
- In Vitro Assays : In vitro assays have indicated that this compound can induce necrosis in certain cancer cell lines without affecting normal peripheral blood mononuclear cells (PBMCs). This selectivity underscores its potential as a therapeutic agent with minimal side effects .
- Mechanistic Studies : The compound's interaction with specific receptors has been studied using cellular thermal shift assays (CETSA), revealing its ability to engage with target proteins effectively. Such studies provide insights into the pharmacodynamics of the compound and its potential therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₈N₂O₄ | 266.29 g/mol | Enzyme inhibition, receptor interactions |
| Picolinamide derivatives (e.g., PIM kinase inhibitors) | Varies | Varies | Cancer treatment |
| Quinazolin-4-one based hydroxamic acids | Varies | Varies | Dual PI3K/HDAC inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
